8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate
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Overview
Description
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is characterized by its unique structure, which includes oxygen, sulfur, and tin atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:
Reacting organotin precursors: with sulfur-containing compounds.
Introducing oxygen atoms: through oxidation reactions.
Acetylation: to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state products.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
- 4,4-Dimethyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
Uniqueness
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate is unique due to its specific combination of oxygen, sulfur, and tin atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
67874-48-0 |
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Molecular Formula |
C10H20O4S2Sn |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
2-[2-acetyloxyethylsulfanyl(dimethyl)stannyl]sulfanylethyl acetate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-4(5)6-2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
STOFNUJASTWSKI-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OCCS[Sn](C)(C)SCCOC(=O)C |
Origin of Product |
United States |
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